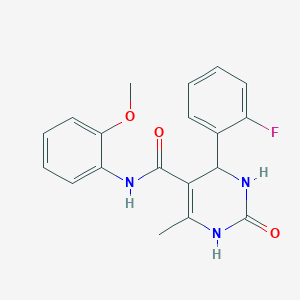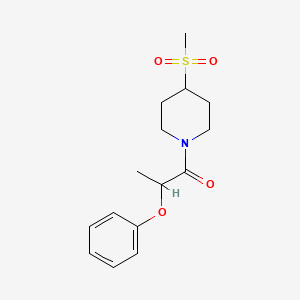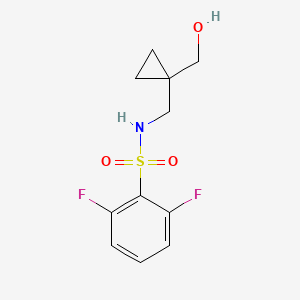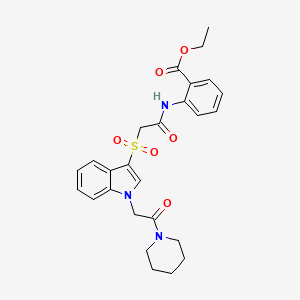
ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a sulfonyl group, an amide, and an indole . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole could be synthesized using the Fischer indole synthesis, a well-known method for creating indole structures . The sulfonyl group could be introduced using a sulfonylation reaction . The amide could be formed through a reaction with an appropriate amine . Finally, the ethyl ester could be formed through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole portion of the molecule is aromatic, which could contribute to the compound’s stability and reactivity . The sulfonyl group is a strong electron-withdrawing group, which could affect the compound’s reactivity . The amide and ester groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the indole could undergo electrophilic aromatic substitution reactions . The sulfonyl group could participate in substitution reactions . The amide could undergo hydrolysis under acidic or basic conditions . The ester could also undergo hydrolysis, as well as transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfonyl, amide, and ester groups could make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
A study detailed the synthesis and spectral analysis of N-substituted derivatives of related compounds, highlighting their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This underscores the potential of such compounds in developing new antibacterial agents (H. Khalid et al., 2016).
Asymmetric Synthesis
Another application involves the asymmetric intramolecular Michael reaction to construct chiral building blocks for enantioselective alkaloid synthesis. This process illustrates the compound's role in creating versatile chiral building blocks, essential for developing pharmacologically active alkaloids (Y. Hirai et al., 1992).
Influence of Solvent on Regioselectivity
Research on the influence of solvent on the regioselectivity of sulfoxide thermolysis in related esters provides insights into the synthetic pathways that could be optimized for the production of specific derivatives, potentially useful in various chemical syntheses (Markus Bänziger et al., 2002).
Multi-Component Synthesis
The compound's framework is relevant in the multi-component synthesis of complex molecules, such as tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones. This illustrates its utility in constructing highly functionalized molecules through novel synthetic pathways (V. P. A. Raja et al., 2006).
Antimicrobial Activity Screening
A synthesis and screening study of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. The study highlights the importance of structural modifications in enhancing antimicrobial activities (Kashif Iqbal et al., 2017).
Novel Synthetic Methodologies
Investigations into novel synthetic methodologies, such as the four-component tandem protocol for synthesizing highly functionalized thiazines, demonstrate the compound's role in facilitating complex chemical reactions. This is pivotal for generating new molecules with potential applications in various fields (S. Indumathi et al., 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withPeptidyl-prolyl cis-trans isomerase A in humans . This protein plays a crucial role in protein folding and cellular homeostasis.
Mode of Action
The exact mode of action of this compound is currently unknown It is likely that it interacts with its target protein, potentially altering its function or activity
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6S/c1-2-35-26(32)19-10-4-6-12-21(19)27-24(30)18-36(33,34)23-16-29(22-13-7-5-11-20(22)23)17-25(31)28-14-8-3-9-15-28/h4-7,10-13,16H,2-3,8-9,14-15,17-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRXAZQTELJPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)
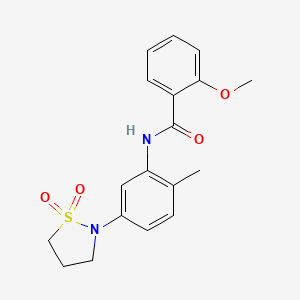
![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)
![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

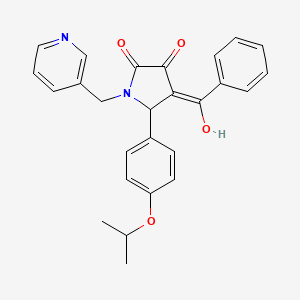
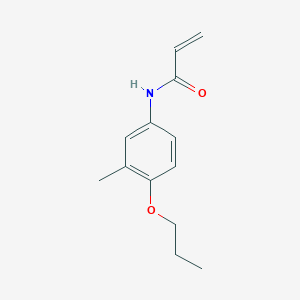

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)
